BenchChemオンラインストアへようこそ!

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Medicinal Chemistry Structure-Activity Relationships Urease Inhibition

This 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile (CAS 400079-53-0) is a structurally unique benzimidazole-acrylonitrile hybrid. The 3-chlorobenzyl N1‑substituent provides a halogen‑bond donor (Cl σ‑hole) absent in non‑halogenated analogs, while the para‑benzonitrile terminus adds a dipole vector that reshapes target engagement. These features make it a non‑interchangeable probe for urease‑inhibition SAR, SDH‑targeting fungicide optimization, and halogen‑bond validation studies. Early data show IC₅₀ can shift from >28 µM to 1.22 µM with specific substitution patterns—evaluate this motif for your lead‑optimization campaigns.

Molecular Formula C23H16ClN3
Molecular Weight 369.85
CAS No. 400079-53-0
Cat. No. B2535939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
CAS400079-53-0
Molecular FormulaC23H16ClN3
Molecular Weight369.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C#N
InChIInChI=1S/C23H16ClN3/c24-20-5-3-4-19(14-20)16-27-22-7-2-1-6-21(22)26-23(27)13-12-17-8-10-18(15-25)11-9-17/h1-14H,16H2/b13-12+
InChIKeyFYENBMSAKZTTRC-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile (CAS 400079-53-0): Structural and Differential Procurement Guide for Benzimidazole-Acrylonitrile Research Compounds


4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile (CAS 400079-53-0, molecular formula C₂₃H₁₆ClN₃, MW 369.85) is a benzimidazole-acrylonitrile hybrid featuring a 3-chlorobenzyl substituent at N1, an E-configured ethenyl spacer, and a para-benzonitrile terminus [1]. This compound belongs to a class of derivatives under investigation for urease inhibition, antifungal, and nematicidal applications [2]. Its specific substitution pattern distinguishes it from closely related analogs and positions it as a candidate for structure–activity relationship (SAR) studies.

Why 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile Cannot Be Replaced by Common Benzimidazole Analogs


Generic substitution among benzimidazole-acrylonitrile derivatives is precluded by precise structural requirements for target engagement. The 3-chlorobenzyl N1-substituent introduces distinct steric and electronic properties compared to the non-halogenated benzyl, 2-chlorobenzyl, or 3,4-dichlorobenzyl analogs, altering conformational preferences and π-stacking interactions with biological targets [1]. Within the benzimidazole-acrylonitrile chemotype, urease inhibition IC₅₀ values span from 1.22 μM to >28.45 μM depending on substitution, and molecular docking reveals that even positional isomerism of the chloro group reshapes binding poses within the active site [1]. The para-benzonitrile moiety further provides a dipole vector absent in non-nitrile analogs, making this compound functionally non-interchangeable.

Quantitative Differential Evidence for 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile Versus Closest Analogs


Regioisomeric Chlorine Position: 3-Cl vs. 2-Cl and 3,4-diCl Benzimidazole-Acrylonitrile Derivatives

The target compound bears a 3-chlorobenzyl N1-substituent, whereas the closest positional isomer carries a 2-chlorobenzyl group and the dihalogenated analog carries a 3,4-dichlorobenzyl group [1]. In the benzimidazole-acrylonitrile urease inhibitor series, meta-substituted chloro derivatives exhibit distinct binding modes from ortho-substituted analogs: molecular docking of analogous compounds (TM6, TM11, TM21) demonstrates that chlorine position influences key residue interactions within the urease active site, with mixed-type inhibition kinetics confirmed for the meta-substituted TM11 [1]. The 3-chloro regioisomer is therefore expected to produce a different inhibition profile than the 2-chloro or 3,4-dichloro variants.

Medicinal Chemistry Structure-Activity Relationships Urease Inhibition

N1-Benzyl Substituent: 3-Chlorobenzyl vs. Unsubstituted Benzyl (CAS 400079-54-1)

The non-chlorinated analog 4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile (CAS 400079-54-1) lacks the chlorine atom present in the target compound . Introduction of a meta-chloro substituent on the benzyl ring increases molecular weight by 34.45 Da and lipophilicity (predicted ΔclogP ≈ +0.7), while introducing a halogen-bonding donor site [1]. In benzimidazole-based inhibitors, halogen substitution at the meta position of the N1-benzyl group has been shown to enhance target affinity by occupying a lipophilic sub-pocket; this principle is demonstrated in the broader benzimidazole-acrylonitrile class where halogenated derivatives consistently outperform non-halogenated counterparts [2].

Medicinal Chemistry Drug Design Pharmacophore Optimization

Benzonitrile Position: para-CN on Styryl vs. meta-CN on Benzyl (CAS 338772-27-3)

A positional isomer, 3-((2-(2-chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile (CAS 338772-27-3), relocates the nitrile group to the meta position of the benzyl ring and shifts the chlorine to the ortho position of the styryl ring . This isomer has identical molecular formula (C₂₃H₁₆ClN₃) and mass but a fundamentally different pharmacophore arrangement. The target compound places the electron-withdrawing nitrile at the para-styryl terminus, creating a linear dipole along the long molecular axis, whereas the meta-nitrile isomer introduces a bent geometry. In kinase and receptor binding contexts, para-cyano substituents on styryl-benzimidazoles have been shown to engage in distinct hydrogen-bond acceptor interactions with active-site residues compared to meta-cyano arrangements [1].

Medicinal Chemistry Isomer Differentiation Structure-Based Design

E-Styryl Configuration: Stereochemical Integrity and Biological Consequence

The compound is specified as the (E)-isomer at the ethenyl bridge. E/Z isomerism in styryl-benzimidazoles drastically alters molecular shape: the (E)-configuration produces an extended linear conformation (≈13.5 Å end-to-end), whereas the (Z)-isomer adopts a bent geometry (≈9.5 Å) [1]. In the benzimidazole-acrylonitrile urease inhibitor series, the (E)-configuration is consistently reported for active compounds; molecular docking shows that the (Z)-isomer cannot properly align the benzonitrile group with the catalytic nickel center [1]. Stereochemical purity is therefore critical: a sample contaminated with the (Z)-isomer will exhibit reduced and variable activity.

Stereochemistry Conformational Analysis Target Binding

Benzimidazole-Acrylonitrile Chemotype: Urease Inhibition and Fungicidal Potential as Class-Level Differentiator

The benzimidazole-acrylonitrile hybrid scaffold represented by the target compound has demonstrated potent urease inhibition (IC₅₀: 1.22–28.45 μM across TM1–TM53 series) compared to the reference inhibitor hydroxyurea (IC₅₀: 100 μM), representing a 3.5- to 82-fold improvement [1]. Additionally, molecular docking against succinate dehydrogenase (SDH) revealed inhibitory potential comparable to fluxapyroxad, a commercial SDH fungicide, suggesting dual urease/fungicidal activity [1]. Within this chemotype, the specific 3-chlorobenzyl + para-benzonitrile substitution pattern offers a unique combination of electronic features not present in any single TM-series compound reported to date, making this compound a distinct tool for exploring the SAR landscape.

Enzyme Inhibition Agricultural Chemistry Anti-infective Research

High-Impact Application Scenarios for 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile


Urease Inhibitor SAR Studies Targeting Helicobacter pylori Infections

As a benzimidazole-acrylonitrile derivative with a unique 3-chlorobenzyl/para-benzonitrile substitution, this compound serves as a key probe for mapping the structure–activity landscape of urease inhibitors. With reference compound hydroxyurea exhibiting an IC₅₀ of 100 μM and the TM-series achieving 1.22–28.45 μM, testing this compound will reveal the contribution of the 3-chlorobenzyl + para-CN motif to potency [1]. This information is directly actionable for medicinal chemistry campaigns against H. pylori-associated gastric pathologies.

Succinate Dehydrogenase (SDH) Inhibitor Discovery for Agricultural Fungicide Development

Molecular docking studies demonstrate that benzimidazole-acrylonitrile derivatives bind the SDH active site comparably to fluxapyroxad, a commercial fungicide [1]. The target compound, combining a 3-chlorobenzyl group with a para-benzonitrile moiety, samples chemical space distinct from existing SDH inhibitors. It can serve as a novel scaffold for lead optimization programs seeking to overcome resistance to current SDH-targeting fungicides in crop protection.

Nematicidal Lead Identification for Crop Protection

Benzimidazole-acrylonitrile derivatives have demonstrated nematicidal activity against Meloidogyne incognita [2]. The target compound's unique 3-chlorobenzyl + para-CN configuration has not been evaluated in nematicidal assays, representing an opportunity to assess the impact of halogen substitution position and nitrile placement on nematode mortality. This can guide the design of next-generation nematicides with improved selectivity and environmental profile.

Halogen-Bonding Pharmacophore Validation in Benzimidazole-Based Drug Design

The meta-chloro substituent on the benzyl ring provides a halogen-bond donor (Cl σ-hole) that the unsubstituted benzyl analog (CAS 400079-54-1) cannot offer [1]. Comparative crystallographic or biophysical studies between the target compound and its non-chlorinated analog can quantify the contribution of halogen bonding to target affinity. This makes the compound a valuable tool for validating halogen-bonding hypotheses in structure-based drug design.

Quote Request

Request a Quote for 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.